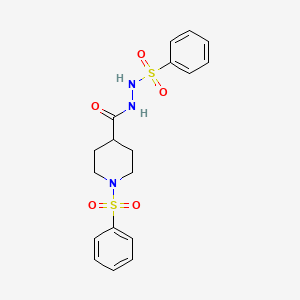
N',1-bis(benzenesulfonyl)piperidine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,1-bis(benzenesulfonyl)piperidine-4-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of benzenesulfonyl groups attached to a piperidine ring, which is further linked to a carbohydrazide moiety. The combination of these functional groups imparts specific chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,1-bis(benzenesulfonyl)piperidine-4-carbohydrazide typically involves the reaction of piperidine-4-carbohydrazide with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N’,1-bis(benzenesulfonyl)piperidine-4-carbohydrazide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’,1-bis(benzenesulfonyl)piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzenesulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’,1-bis(benzenesulfonyl)piperidine-4-carbohydrazide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’,1-bis(benzenesulfonyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring and carbohydrazide moiety contribute to the overall binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(benzenesulfonyl)piperidine-4-carbohydrazide
- N’-([1-(phenylsulfonyl)-4-piperidinyl]carbonyl)benzenesulfonohydrazide
Uniqueness
N’,1-bis(benzenesulfonyl)piperidine-4-carbohydrazide is unique due to the presence of two benzenesulfonyl groups, which enhance its chemical reactivity and potential biological activity compared to similar compounds. The specific arrangement of functional groups in this compound provides distinct properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
N',1-bis(benzenesulfonyl)piperidine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c22-18(19-20-27(23,24)16-7-3-1-4-8-16)15-11-13-21(14-12-15)28(25,26)17-9-5-2-6-10-17/h1-10,15,20H,11-14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKJNDZJSUHIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
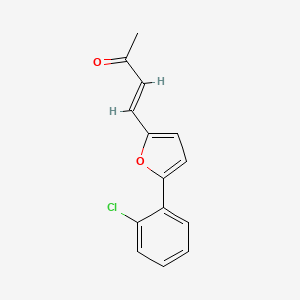
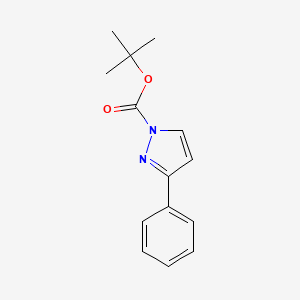
![9-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2823934.png)
![4-chloro-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2823935.png)
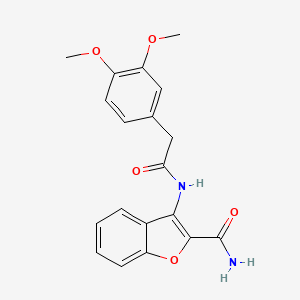
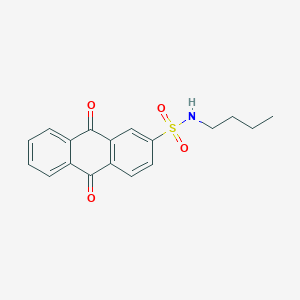
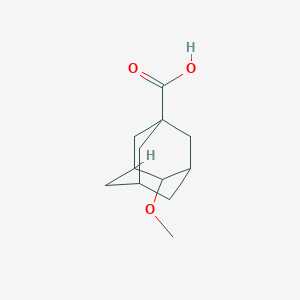
![4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2823940.png)
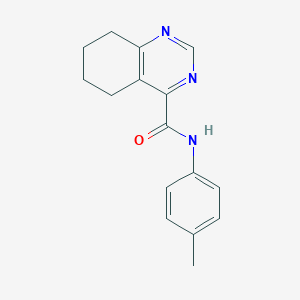
![1-[4-(3-Chlorophenyl)piperazino]-3-(1-naphthyl)-2-propen-1-one](/img/structure/B2823945.png)
![2-(3-Hydroxypropyl)-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2823948.png)
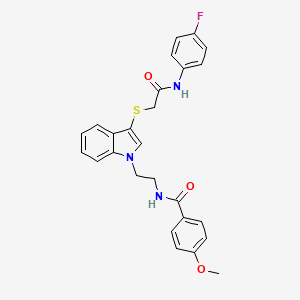
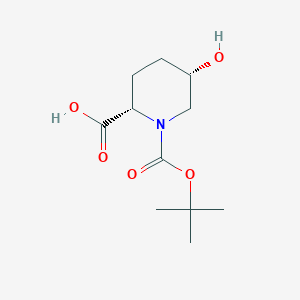
![Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2823954.png)
